![molecular formula C15H11BrFNO3 B2370196 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime CAS No. 478078-92-1](/img/structure/B2370196.png)
6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime
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Overview
Description
6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a chemical compound with the linear formula C6H2BrCHOCH2O2 . It has a molecular weight of 229.03 .
Synthesis Analysis
This compound can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .Molecular Structure Analysis
The SMILES string for this compound is [H]C (=O)c1cc2OCOc2cc1Br . The InChI is 1S/C8H5BrO3/c9-6-2-8-7 (11-4-12-8)1-5 (6)3-10/h1-3H,4H2 .Physical And Chemical Properties Analysis
6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a solid with a melting point of 128-132 °C (lit.) .Scientific Research Applications
- Application : 6-Bromo-1,3-benzodioxole-5-carbaldehyde can be used as a precursor to synthesize 2H-indazoles. These compounds find applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
- Application : This compound serves as a starting material for the preparation of various aryl aldehyde derivatives. Researchers can modify the structure to create novel molecules with specific properties .
- Application : By incorporating the fluorophore moiety, researchers can design fluorescent probes based on this compound. These probes can be used for cellular imaging, drug delivery, and monitoring enzyme activity .
- Application : Researchers can explore the antimicrobial potential of 6-bromo-1,3-benzodioxole-5-carbaldehyde and its derivatives. These compounds may exhibit activity against bacteria, fungi, or other pathogens .
Indazole Synthesis
Aryl Aldehyde Derivatives
Fluorescent Probes
Antimicrobial Agents
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-12-6-15-14(19-9-20-15)5-11(12)7-18-21-8-10-3-1-2-4-13(10)17/h1-7H,8-9H2/b18-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYGMGGCAMGER-CNHKJKLMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NOCC3=CC=CC=C3F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/OCC3=CC=CC=C3F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime |
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